molecular formula C11H12O4 B1266101 Benzal diacetate CAS No. 581-55-5

Benzal diacetate

Cat. No.: B1266101
CAS No.: 581-55-5
M. Wt: 208.21 g/mol
InChI Key: XRYSDRCNTMEYFH-UHFFFAOYSA-N
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Description

Benzal diacetate, also known as phenylmethanediol diacetate, is an organic compound with the chemical formula C11H12O4. It is a derivative of benzaldehyde and is characterized by the presence of two acetate groups attached to a benzylidene moiety. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzal diacetate can be synthesized through the reaction of benzaldehyde with acetic anhydride in the presence of an acid catalyst. The reaction typically proceeds as follows: [ \text{C6H5CHO} + 2 \text{(CH3CO)2O} \rightarrow \text{C6H5CH(OCOCH3)2} + 2 \text{CH3COOH} ] In this reaction, benzaldehyde reacts with acetic anhydride to form this compound and acetic acid as a byproduct .

Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using solid acid catalysts such as MCM-41 functionalized with carboxyl groups. This method offers advantages such as high yield, high selectivity, and environmental friendliness. The reaction is typically conducted at elevated temperatures to ensure complete conversion .

Chemical Reactions Analysis

Types of Reactions: Benzal diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Synthetic Applications

Benzal diacetate is prominently used in the synthesis of functionalized triarylmethane and 1,1-diarylalkane derivatives. A notable method involves a transition-metal-free, one-pot procedure that utilizes organozinc reagents for cross-coupling reactions. This method has been shown to effectively generate various derivatives with significant biological relevance.

Case Study: Synthesis of Biologically Relevant Molecules

A study demonstrated that this compound can be transformed into several important compounds:

  • Anti-tuberculosis agents
  • Anti-breast cancer agents
  • Precursor for sphingosine-1-phosphate receptor modulators
  • FLAP inhibitors .

Methodology of Synthesis

The synthesis of this compound typically involves the following steps:

  • Reagents : this compound reacts with organozinc reagents under controlled conditions.
  • Solvent Variation : The reaction solvent can be varied (e.g., from tetrahydrofuran to toluene), which influences the reaction's efficiency and yield.
  • Temperature Control : Adjusting the temperature during the reaction can optimize the yield of desired products .

Chemical Properties and Reactivity

This compound exhibits unique chemical properties that facilitate its reactivity:

  • Melting Point : 44-46 °C
  • Boiling Point : 154 °C at 20 mmHg
  • Density : 1.110 g/cm³
  • Solubility : Soluble in methanol .

These properties allow for versatile transformations, making this compound a valuable intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of benzal diacetate involves its ability to undergo nucleophilic substitution reactions. The acetate groups can be displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is attributed to the electron-withdrawing nature of the acetate groups, which makes the benzylidene carbon more susceptible to nucleophilic attack .

Comparison with Similar Compounds

    Benzaldehyde: The parent compound of benzal diacetate, used in the synthesis of this compound.

    Benzylidene diacetate: Another name for this compound, highlighting its structural similarity.

    Phenylmethanediol diacetate: Another synonym for this compound.

Uniqueness: this compound is unique due to its dual acetate groups, which confer distinct reactivity patterns compared to its parent compound, benzaldehyde. This makes it a versatile intermediate in organic synthesis, capable of undergoing a variety of chemical transformations .

Biological Activity

Benzal diacetate, with the chemical formula C11H12O4C_{11}H_{12}O_4, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Overview of this compound

This compound is primarily used as an intermediate in organic synthesis, particularly in the production of polyfunctional triarylmethanes and 1,1-diarylalkanes. Its derivatives have been investigated for various biological activities, including anti-tuberculosis and anti-breast cancer properties.

Target Enzymes:
this compound interacts with several enzymes, notably semicarbazide-sensitive amine oxidase (SSAO). This enzyme plays a crucial role in the oxidation and deamination of amines, leading to the production of benzaldehyde, ammonia, and hydrogen peroxide.

Biochemical Pathways:
The interaction with SSAO influences several cellular processes:

  • Cell Signaling: Alters pathways related to vascular smooth muscle cells.
  • Gene Expression: Modulates gene expression linked to metabolic processes.
  • Cellular Metabolism: Affects overall cellular metabolism through its enzymatic interactions .

Antimicrobial Properties

Research has indicated that this compound derivatives exhibit antimicrobial activity. A study reported modifications to benzyl and benzoyl benzoic acid derivatives that improved their antimicrobial efficacy. This suggests that this compound could serve as a scaffold for developing new antimicrobial agents .

Anti-Cancer Activity

This compound has shown promise in cancer research, particularly regarding breast cancer. Its derivatives have been synthesized and evaluated for their cytotoxic effects on cancer cell lines, demonstrating potential as anti-cancer agents .

Study 1: Antituberculosis Activity

In a recent study, various this compound derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated significant inhibitory effects, positioning these compounds as potential candidates for developing new antituberculosis therapies.

Study 2: Kinetic Stability in Aqueous Solutions

A kinetic study on benzyl-gem-diacetate (a related compound) highlighted its stability in aqueous solutions under varying pH levels. The lifetime of the compound was determined to be approximately 1140 seconds at neutral pH, indicating its potential stability in biological environments .

Data Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Study Biological Activity Key Findings
Study on AntituberculosisAntimicrobialSignificant inhibition of Mycobacterium tuberculosis
Kinetic Stability StudyStability in solutionLifetime of 1140 seconds at neutral pH
Cancer Cell Line TestingAnti-cancerCytotoxic effects observed on breast cancer cell lines

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzal diacetate, and how do experimental conditions influence yield?

this compound is commonly synthesized via two primary methods:

  • Etard Reaction : Oxidation of toluene with chromium trioxide (CrO₃) in acetic anhydride produces this compound as a protective intermediate. Acetic anhydride prevents over-oxidation by forming the diacetate, which is later hydrolyzed to benzaldehyde .
  • Hydrolysis of Benzal Chloride : Benzal chloride (C₆H₅CHCl₂) undergoes hydrolysis under acidic or alkaline conditions to yield this compound. Reaction temperature and pH must be optimized to minimize side products like benzoic acid .
    Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to optimize stoichiometry and reaction time.

Q. What analytical techniques are critical for characterizing this compound in purity and structure?

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 2.05–2.15 ppm (acetate CH₃) and δ 5.8–6.0 ppm (benzyl proton) confirm structure .
    • IR : Strong absorption bands at 1740–1760 cm⁻¹ (C=O stretch) and 1220–1250 cm⁻¹ (C-O stretch) .
  • Physical Properties : Melting point (44–46°C), density (1.106 g/cm³), and refractive index (1.505) serve as purity benchmarks .
    Validation : Cross-reference with high-performance liquid chromatography (HPLC) to quantify impurities (<1%) .

Q. How should researchers handle this compound safely in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors (flash point: 105.7°C) .
  • Storage : Keep in airtight containers away from oxidizers and heat sources. Stabilize with antioxidants if prolonged storage is required .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in protecting aldehyde groups during synthesis?

this compound acts as a protective intermediate in aldehyde synthesis (e.g., benzaldehyde production). The acetate groups sterically hinder further oxidation or nucleophilic attack. For example, in the Etard reaction, CrO₃ oxidizes toluene’s methyl group to a carbonyl, which is immediately acetylated by acetic anhydride. Hydrolysis under mild acidic conditions regenerates the aldehyde . Experimental Design : Use isotopic labeling (e.g., deuterated acetic anhydride) to trace acetate incorporation via mass spectrometry .

Q. How does this compound participate in electrochemical carboxylation reactions?

In electrochemical studies, this compound reacts with mandelic acid under controlled potentials (e.g., Pt/Mg electrodes in DMF with nBu₄NBF₄ electrolyte) to yield carboxylated products. The diacetate group enhances solubility in non-polar solvents, facilitating electron transfer. Yields range from 61–97%, depending on voltage and catalyst . Data Contradictions : Lower yields (<70%) observed in aqueous electrolytes suggest solvent polarity critically impacts reaction efficiency .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

  • Acidic/Basic Conditions : Hydrolysis occurs rapidly at extreme pH (e.g., >pH 10 or <pH 2), reverting to benzaldehyde and acetic acid. Neutral pH (6–8) stabilizes the compound .
  • Thermal Stability : Decomposition begins at 154°C (20 mmHg), with exothermic peaks at 220°C in differential scanning calorimetry (DSC) .
    Mitigation Strategy : Use buffered solutions and inert atmospheres (N₂/Ar) during high-temperature reactions .

Properties

IUPAC Name

[acetyloxy(phenyl)methyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYSDRCNTMEYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60206824
Record name Benzylidene diacetate
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Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581-55-5
Record name Methanediol, 1-phenyl-, 1,1-diacetate
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Record name Benzylidene diacetate
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Record name 581-55-5
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Record name Benzylidene diacetate
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Record name Benzylidene diacetate
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Record name BENZYLIDENE DIACETATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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